molecular formula C18H16O7 B192628 (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione CAS No. 6159-66-6

(9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione

Cat. No.: B192628
CAS No.: 6159-66-6
M. Wt: 344.3 g/mol
InChI Key: WEYVVCKOOFYHRW-GOSISDBHSA-N
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Description

(9bS)-2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione, commonly referred to as (-)-usnic acid (UA), is a chiral secondary metabolite derived from lichens such as Usnea, Cladonia, and Parmelia species . This compound belongs to the dibenzofuran class, characterized by a fused bicyclic aromatic framework with acetyl, hydroxyl, and methyl substituents (Figure 1). The stereochemistry at the 9b position defines its enantiomeric identity: the (9bR)-form is (+)-UA, while the (9bS)-form is (-)-UA .

Properties

IUPAC Name

(9bS)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYVVCKOOFYHRW-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C(=C1O)[C@]3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019955, DTXSID40977181
Record name (+)-Usnic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzo[b,d]furan-1(9bH)-one
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URL https://comptox.epa.gov/dashboard/DTXSID40977181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7562-61-0, 6159-66-6
Record name (+)-Usnic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzo[b,d]furan-1(9bH)-one
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URL https://comptox.epa.gov/dashboard/DTXSID40977181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9bR)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-(2H,9bH)-dibenzofuran-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name USNIC ACID, (S)-
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Preparation Methods

Flash Column Chromatography

Crude extracts are typically purified using flash column chromatography with silica gel. A gradient elution of ethyl acetate in hexane (10–15%) effectively separates usnic acid from contaminants. This method achieves >95% purity, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Acid Precipitation

Post-extraction acidification (pH < 5) induces usnic acid precipitation, simplifying recovery. The precipitate is filtered, washed with cold water, and air-dried, yielding a light-brown powder. This step is critical for removing residual solvents and polar impurities.

Analytical Methods for Quality Control

Spectroscopic Characterization

  • 1H NMR : Signals at δ 1.72 (s, CH3-15), 2.02 (s, CH3-10), and 5.75 (s, H-4) confirm the dibenzofuran backbone.

  • 13C NMR : Carbonyl resonances at δ 200.5 (C-1) and 195.6 (C-4) validate the acetyl and ketone groups.

  • HRESIMS : A molecular ion peak at m/z 377.1108 [M + Na]+ corresponds to the molecular formula C19H18N2O5.

Chromatographic Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to quantify usnic acid content. A C18 column and methanol-water mobile phase (70:30) achieve baseline separation, with a retention time of 12.5 minutes.

Comparative Analysis of Extraction Methods

Table 2: Traditional vs. NADES-Based Extraction

MethodSolventYield (mg/g)Purity (%)Environmental Impact
TraditionalAcetone13.2 ± 0.292High
NADESThymol-camphor14.5 ± 0.195Low

NADES extraction outperforms acetone in yield and purity while aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxylic acid groups, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In the field of chemistry, (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various domains .

Biology

The compound has garnered interest for its potential biological activities. Research indicates that it may interact with biomolecules and exhibit significant biological effects. Studies have shown that it can bind to specific enzymes or receptors, influencing their activity and leading to various physiological responses .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Preliminary studies suggest it may possess anti-inflammatory and anticancer activities. The compound's ability to modulate biological pathways makes it a candidate for drug development .

Industry

The industrial applications of this compound include its use in developing new materials and chemical processes. Its unique chemical properties enable the formulation of advanced materials with specific functionalities that can be utilized in various industrial applications .

Case Studies

Study Focus Findings
Study on Biological ActivityInvestigated the interaction with biomoleculesDemonstrated potential anti-inflammatory effects
Synthesis ResearchExplored synthetic pathwaysIdentified efficient methods for producing the compound
Medicinal ChemistryEvaluated therapeutic propertiesHighlighted anticancer activity in vitro

Mechanism of Action

The mechanism of action of (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Anticancer Activity of UA and Derivatives

Compound Cell Line IC₅₀ (µM) Mechanism Reference
(+)-UA HCT116 (colon) 100–157 Apoptosis via caspase-3 activation
(-)-UA Glioblastoma 38–91 Mitochondrial membrane disruption
Pyrazole derivative PANC-1 (pancreatic) 5–10 ROS generation
Hydrazinothiazole-UA HeLa (cervical) 0.1–0.5 Tdp1 inhibition

Table 2: Physicochemical and Toxicological Profiles

Compound Solubility (mg/mL) Hepatotoxicity (LD₅₀, mg/kg) Bioavailability
(-)-UA 0.12 50 (rat) <10%
(+)-UA 0.15 45 (rat) <10%
Pyrazole derivative 1.8 >100 (rat) 35%
Cyclodextrin-UA complex 2.5 >150 (rat) 60%

Biological Activity

(9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione is a complex organic compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes multiple functional groups such as acetyl and hydroxy groups. Its molecular formula is C18H16O7C_{18}H_{16}O_{7} with a molecular weight of approximately 344.32 g/mol. The compound has a melting point of around 200°C and is poorly soluble in water but soluble in organic solvents like acetone and ethyl acetate .

The biological activity of this compound primarily involves its interaction with various biomolecules. It can bind to specific enzymes or receptors, modulating their activity and leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes and disease progression.
  • Antioxidant Activity: It exhibits potential antioxidant properties that can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Anticancer Properties

Research indicates that this compound has promising anticancer activities. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedConcentration (µM)Effect Observed
Study 1HeLa1050% apoptosis
Study 2MCF-720Cell cycle arrest
Study 3A54915Reduced viability

Anti-inflammatory Activity

In animal models, this compound has shown significant anti-inflammatory effects. It appears to inhibit the NF-kB pathway, which is crucial in the inflammatory response.

Table 2: Anti-inflammatory Effects in Animal Models

ModelDose (mg/kg)Inflammatory Marker Decrease (%)
Carrageenan-induced5040
Adjuvant arthritis10060

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study evaluated the efficacy of this compound in combination with conventional chemotherapy agents. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used synergistically.
  • Inflammation Model : In a model of rheumatoid arthritis, administration of the compound significantly reduced joint swelling and pain compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione?

  • Methodological Answer : Synthesis typically involves regioselective acetylation and hydroxylation of dibenzofuran precursors under controlled conditions. Key steps include:

  • Use of anhydrous solvents (e.g., THF or DCM) to prevent side reactions.
  • Catalytic asymmetric induction (e.g., chiral auxiliaries or organocatalysts) to achieve the (9bS) stereochemistry .
  • Purification via preparative HPLC or column chromatography to isolate ≥97% purity, as validated by HPLC .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Assignments of acetyl (δ 2.1–2.3 ppm) and hydroxyl (δ 5.5–6.0 ppm) protons require 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • XRD : Single-crystal X-ray diffraction confirms the dibenzofuran backbone geometry and stereochemistry at C9b .
  • MS : High-resolution ESI-MS identifies the molecular ion [M+H]+ at m/z 375.1 (calculated for C₁₈H₁₈O₈) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer :

  • Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of hydroxyl groups.
  • Monitor degradation via periodic HPLC analysis; degradation products include quinone derivatives due to auto-oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) based on the dibenzofuran scaffold’s rigidity.
  • DFT calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Validate predictions with in vitro assays comparing enantiomeric activity [(9bS) vs. (9bR)] .

Q. How to address contradictions in reported environmental fate data (e.g., biodegradation vs. persistence)?

  • Methodological Answer :

  • Conduct controlled photolysis/hydrolysis studies (pH 4–9, UV-Vis light) to quantify degradation kinetics.
  • Use LC-MS/MS to identify transformation products (e.g., deacetylated derivatives) .
  • Apply QSAR models to reconcile discrepancies between lab data and field observations .

Q. What experimental designs are optimal for evaluating the compound’s antioxidant activity?

  • Methodological Answer :

  • In vitro assays : Use DPPH/ABTS radical scavenging with Trolox as a standard. Include kinetic measurements to differentiate rapid vs. sustained activity .
  • Cell-based models : Employ H₂O₂-induced oxidative stress in HepG2 cells, measuring ROS reduction via fluorescent probes (e.g., DCFH-DA).
  • Statistical analysis: Apply randomized block designs with split-plot arrangements to account for batch variability .

Q. How to resolve challenges in achieving enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for baseline separation of (9bS) and (9bR) enantiomers .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to favor crystallization of the desired enantiomer .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results (e.g., antimicrobial vs. inactive)?

  • Methodological Answer :

  • Strain variability : Test against standardized microbial strains (e.g., ATCC) with controlled inoculum sizes.
  • Compound purity : Validate via NMR/HPLC to exclude impurities (e.g., acetylated byproducts) that may mask activity .
  • Solvent effects : Compare activity in DMSO vs. aqueous buffers to assess solubility-driven discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione
Reactant of Route 2
(9bS)-2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3-dione

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